8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings.
Mechanism of Action
Target of Action
The primary target of 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It is suggested that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136, a residue in RIPK1 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, this compound can potentially prevent or reduce the occurrence of these disorders .
Result of Action
The inhibition of RIPK1 by this compound can lead to the disruption of the necroptosis signaling pathway . This disruption can potentially prevent or reduce the occurrence of disorders associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production of this compound may leverage the same synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The spiro structure can be further modified through cyclization reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while cyclization reactions can produce complex spirocyclic structures .
Scientific Research Applications
8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally related compound with similar applications in drug discovery.
2,8-diazaspiro[4.5]decane: Another spiro compound used in the synthesis of biologically active molecules.
Uniqueness
8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. This dual halogenation provides opportunities for selective functionalization and enhanced interaction with biological targets .
Properties
IUPAC Name |
8-[(4-bromo-2-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c15-12-2-1-11(13(16)9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQWRJQFYXCKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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